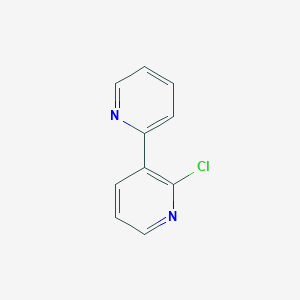

2'-Chloro-2,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHPSUWETNBNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93297-77-9 | |

| Record name | 2-chloro-3-(pyridin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Fulcrum of Modern Chemistry: A Technical Guide to Substituted Bipyridine Ligands

Abstract

The 2,2'-bipyridine (bpy) scaffold is arguably one of the most versatile and widely utilized classes of ligands in modern coordination chemistry.[1] Its remarkable stability, facile synthesis, and the tunable nature of its electronic and steric properties through substitution have positioned it as a cornerstone in fields ranging from catalysis and materials science to medicinal chemistry. This guide provides an in-depth technical exploration of substituted bipyridine ligands, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, coordination behavior, and diverse applications. We will delve into the causal relationships between substituent effects and the resulting photophysical and electrochemical properties of their metal complexes, supported by detailed experimental protocols and visual workflows.

The Bipyridine Core: A Privileged Scaffold

The foundational 2,2'-bipyridine is a bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring.[2][3] This chelate effect imparts significant thermodynamic stability to the resulting metal complexes compared to their monodentate pyridine analogues.[2] In its unbound state, the two pyridine rings are typically in a trans-conformation, but upon coordination, they adopt a planar cis-conformation.[2] This structural rearrangement is fundamental to its ability to form well-defined octahedral, square planar, and other coordination geometries with a vast array of transition metals.[4][5]

The true power of the bipyridine framework lies in the ability to strategically place substituents on the pyridine rings. These modifications allow for the fine-tuning of the ligand's properties, which in turn dictates the behavior of the corresponding metal complex.

The Art of Substitution: Tailoring Ligand Properties

The introduction of substituents onto the bipyridine rings is a powerful tool for modulating the electronic and steric environment of the metal center. This, in turn, influences the photophysical, electrochemical, and reactive properties of the resulting complexes.

Electronic Effects: A Symphony of Induction and Resonance

Substituents exert their electronic influence through a combination of inductive and mesomeric (resonance) effects.[6]

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, tert-butyl) and alkoxy groups increase the electron density on the pyridine rings. This strengthens the σ-donor character of the ligand, leading to a more electron-rich metal center. Consequently, the metal center becomes easier to oxidize. In the context of photophysics, EDGs generally lead to a blue shift in the absorption and emission spectra of the metal complexes.[7]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), trifluoromethyl (-CF3), and esters decrease the electron density on the rings.[6][8] This enhances the π-acceptor properties of the ligand, stabilizing the metal's d-orbitals and making the complex more difficult to oxidize. EWGs typically cause a red shift in the spectral properties of the complexes.[9][10] The ability of the bipyridine ligand to act as an electron sink is crucial in many photoredox and photocatalytic applications.[11]

The table below summarizes the impact of representative substituents on the redox potential of a common metal complex, illustrating the predictable nature of these electronic perturbations.

| Substituent (at 4,4' positions) | Type | Effect on Ru(II/III) Redox Potential (vs. unsubstituted bpy) |

| -OCH3 | EDG | Decreases (easier to oxidize) |

| -CH3 | EDG | Decreases |

| -H | - | Reference |

| -Ph | Weak EWG | Increases slightly |

| -COOEt | EWG | Increases |

| -CN | Strong EWG | Increases significantly |

Data compiled from conceptual understanding in cited literature.

Steric Effects: Sculpting the Coordination Sphere

The size and position of substituents can impose significant steric constraints around the metal center. This can influence the coordination geometry, prevent unwanted side reactions, and enhance the stability of the complex.[11] For instance, bulky substituents in the 6,6'-positions can protect the metal center from interactions with the solvent or other molecules, which can be advantageous in catalysis.[3][12] However, excessive steric hindrance can also impede ligand binding or distort the desired coordination geometry. The interplay between steric and electronic effects is a critical consideration in ligand design. For example, the introduction of bulky groups can sometimes force a twisting of the pyridine rings, affecting the π-conjugation and, consequently, the electronic properties.[7][11]

Synthetic Strategies for Substituted Bipyridines

A variety of synthetic methodologies have been developed for the preparation of substituted bipyridines, with metal-catalyzed cross-coupling reactions being particularly prominent.[13][14][15][16]

Common Synthetic Routes

The diagram below illustrates some of the prevalent strategies for constructing substituted bipyridine ligands.

Caption: Common synthetic pathways to substituted bipyridines.

Experimental Protocol: Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

This protocol describes a reliable, nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine.[17][18] This ligand is widely used due to the solubilizing and electron-donating properties of the tert-butyl groups.[17]

Step 1: Preparation of the Nickel Catalyst Solution

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O (401 mg, 1.47 mmol) and anhydrous N,N-dimethylformamide (DMF) (20.0 mL).

-

Stopper the flask with a rubber septum and heat the mixture to 60 °C with stirring until a homogeneous green solution is obtained (approximately 20 minutes).

-

Remove the flask from the heat and allow it to cool to room temperature.

Step 2: Reductive Coupling

-

In a separate flask, add 4-tert-butyl-2-chloropyridine (if synthesized from 4-tert-butylpyridine N-oxide and POCl₃) or the commercially available starting material.[17]

-

Under an inert atmosphere (e.g., argon), add manganese powder (-325 mesh, 3.30 g, 60.0 mmol) to the reaction flask containing the chloropyridine (4.99 g, 29.4 mmol).[17]

-

Add the previously prepared nickel catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture under argon for 20 hours. The success of this ligand-free dimerization is critically dependent on the use of manganese powder as the reductant; using zinc dust can lead to hydrodehalogenation.[17]

Step 3: Work-up and Purification

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by sublimation or column chromatography on silica gel to yield 4,4'-di-tert-butyl-2,2'-bipyridine as a white solid.

Coordination Chemistry and Characterization

The synthesis of a substituted bipyridine ligand is often the precursor to the formation of a metal complex. The general procedure involves reacting the ligand with a suitable metal salt in an appropriate solvent, sometimes with heating.

Caption: General workflow for metal-bipyridine complex synthesis and characterization.

Characterization of both the ligand and the final complex is crucial to confirm identity and purity. Standard techniques include:

-

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the organic ligand and confirm its coordination to the metal.[19]

-

Mass Spectrometry: To determine the molecular weight of the ligand and the complex.[19]

-

UV-Vis Spectroscopy: To probe the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands that are characteristic of many transition metal bipyridine complexes.[20]

-

X-ray Crystallography: To provide unambiguous structural information in the solid state.[19]

-

Cyclic Voltammetry: To investigate the redox properties of the metal complexes.[12]

Applications: From Light to Life

The tunable nature of substituted bipyridine ligands has led to their widespread application in numerous scientific domains.

Photocatalysis and Photoredox Catalysis

Ruthenium and iridium complexes of substituted bipyridines are workhorses in photoredox catalysis.[20][21] Upon absorption of light, these complexes are excited to a long-lived triplet MLCT state.[20][21] In this excited state, the complex can act as both a potent oxidant and reductant, enabling a wide range of chemical transformations. The choice of substituents on the bipyridine ligand allows for precise tuning of the excited-state redox potentials, tailoring the catalyst to the specific needs of a reaction.[22]

Dye-Sensitized Solar Cells (DSSCs)

Ruthenium complexes containing carboxylate-functionalized bipyridine ligands, such as the famous N3 and N719 dyes, have been instrumental in the development of DSSCs.[23][24] The carboxylate groups serve to anchor the complex to a semiconductor surface (typically TiO₂).[25] Upon light absorption, an electron is promoted from the metal center to a π* orbital of the bipyridine ligand and is then injected into the conduction band of the semiconductor, generating a photocurrent.[23][25] The electronic properties of the bipyridine ligands are critical for optimizing the light-harvesting efficiency and electron injection dynamics.[26]

Chemical Sensors and Bioimaging

Bipyridine derivatives can be designed to act as selective chemosensors for metal ions.[27][28][29] The binding of a target ion can induce a change in the photophysical properties of the ligand, such as a "turn-on" fluorescence response.[27][28] This principle has been applied to the detection of biologically important ions like Cu²⁺ and Zn²⁺.[27][30][31] Furthermore, the inherent luminescent properties of some bipyridine-metal complexes make them suitable for bioimaging applications.[30]

Medicinal Chemistry

The ability of bipyridine ligands to coordinate to metal ions is also being exploited in drug design.[32] Ruthenium-bipyridine complexes, for instance, have been investigated as potential anticancer agents.[33] The rationale is that the complex can bind to biological macromolecules like DNA or proteins, inducing cell death. The substituents on the bipyridine ligand can be modified to tune the complex's solubility, cellular uptake, and biological activity.[33]

Conclusion

Substituted bipyridine ligands represent a remarkable class of molecules that have profoundly impacted numerous areas of chemical science. Their synthetic accessibility and the predictable control over their steric and electronic properties through substitution provide a powerful platform for the rational design of functional metal complexes. As our understanding of structure-property relationships continues to deepen, the innovation pipeline for bipyridine-based catalysts, materials, and therapeutics is set to expand even further, solidifying their role as a truly privileged ligand scaffold.

References

- THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. - DORAS | DCU Research Repository.

- Photophysical Properties of Ruthenium Bipyridine (4-Carboxylic acid-4'-methyl-2,2'-bipyridine) Complexes and Their Acid−Base Chemistry - ACS Publications.

- Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed.

- Photophysical properties of tris(bipyridyl)ruthenium(II) thin films and devices - Houston Research Group.

- The Coordination Chemistry of 2,2'-Bipyridine Ligands: A Technical Guide for Researchers - Benchchem.

-

Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]

-

Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2 - NIH. Available at: [Link]

-

(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. Available at: [Link]

-

Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC - NIH. Available at: [Link]

-

Transition metal complexes of 2,2'-bipyridine - Wikipedia. Available at: [Link]

-

Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu 2+ and its bioimaging application - RSC Publishing. Available at: [Link]

-

Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - SciSpace. Available at: [Link]

-

Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - RSC Publishing. Available at: [Link]

-

Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II) | Journal of the American Chemical Society. Available at: [Link]

-

Interfacial Deposition of Ru(II) Bipyridine-Dicarboxylate Complexes by Ligand Substitution for Applications in Water Oxidation Catalysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - OUCI. Available at: [Link]

-

Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC. Available at: [Link]

-

Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis | ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis and application of new bipyridine ligands | Request PDF - ResearchGate. Available at: [Link]

-

Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC - PubMed Central. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. Available at: [Link]

-

Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxidation - University of Wisconsin–Madison. Available at: [Link]

-

Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells - MDPI. Available at: [Link]

-

Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - Frontiers. Available at: [Link]

-

Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - RSC Publishing. Available at: [Link]

-

Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC. Available at: [Link]

-

Photovoltaic performance of bipyridine and dipyridophenazine ligands anchored ruthenium complex sensitizers for efficient dye-sensitized solar cells | Request PDF - ResearchGate. Available at: [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II) | Request PDF - ResearchGate. Available at: [Link]

-

Pyridine Derivatives as Fluorescent Sensors for Cations - MDPI. Available at: [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - MDPI. Available at: [Link]

-

One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! - ResearchGate. Available at: [Link]

-

(PDF) Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex - ResearchGate. Available at: [Link]

-

4.3 Coordination Chemistry of Transition Metals. Available at: [Link]

-

Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells - PMC. Available at: [Link]

-

The importance of anchoring ligands of binuclear sensitizers on electron transfer processes and photovoltaic action in dye-sensitized solar cells - PMC - PubMed Central. Available at: [Link]

-

Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '-bipyridine | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC. Available at: [Link]

-

Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 ' - Weix Group. Available at: [Link]

-

[PDF] Bipyridine bisphosphonate-based fluorescent optical sensor and optode for selective detection of Zn2+ ions and its applications | Semantic Scholar. Available at: [Link]

-

Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex: DFT/TDDFT Study - Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of Ruthenium bis-Bipyridine Mono- and Disulfinato Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bipyridine Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 5. 4.3 Coordination Chemistry of Transition Metals – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]

- 6. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]

- 12. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]

- 16. preprints.org [preprints.org]

- 17. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. houston.chem.cornell.edu [houston.chem.cornell.edu]

- 21. doras.dcu.ie [doras.dcu.ie]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The importance of anchoring ligands of binuclear sensitizers on electron transfer processes and photovoltaic action in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu 2+ and its bioimaging application - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09376A [pubs.rsc.org]

- 28. scispace.com [scispace.com]

- 29. Pyridine Derivatives as Fluorescent Sensors for Cations [mdpi.com]

- 30. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. semanticscholar.org [semanticscholar.org]

- 32. nbinno.com [nbinno.com]

- 33. mdpi.com [mdpi.com]

Asymmetric Architectures: A Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine Derivatives

Part 1: The Asymmetric Advantage

Executive Summary While 2,2'-bipyridine (chelating) and 4,4'-bipyridine (linear bridging) dominate coordination chemistry, 2,3'-bipyridine represents a distinct class of "angular" ligands.[1] Its structural asymmetry—possessing one nitrogen at the ortho position (N2) and one at the meta position (N3') relative to the inter-ring bond—dictates a unique coordination behavior. Unlike its 2,2' isomer, 2,3'-bipyridine cannot chelate a single metal center due to extreme ring strain.[1] Instead, it acts primarily as a monodentate terminal ligand or an angular bridging linker , facilitating the formation of helical coordination polymers and low-symmetry Metal-Organic Frameworks (MOFs).

Core Value Proposition:

-

Structural Diversity: The non-linear geometry (approx. 60° or 120° bite angle depending on conformation) disrupts high-symmetry packing, often creating mesoporous channels in MOFs that are inaccessible to linear linkers.

-

Stepwise Metallation: The steric difference between the hindered N(2) and the accessible N(3') allows for controlled, stepwise metallation, enabling heterometallic architectures.

Part 2: Ligand Design & Synthesis

The synthesis of 2,3'-bipyridine derivatives relies heavily on palladium-catalyzed cross-coupling. Unlike symmetric bipyridines (which can be made via homocoupling), the asymmetric nature of 2,3'-bipy requires a nucleophile/electrophile pair.[1]

Mechanistic Insight: The Suzuki-Miyaura Pathway

The most robust route involves the coupling of a 3-pyridylboronic acid derivative with a 2-halopyridine.

-

Why this direction? 2-pyridylboronic acids are notoriously unstable (prone to protodeboronation). Using the 3-pyridyl species as the nucleophile (boronic acid) and the 2-pyridyl species as the electrophile (halide) significantly improves yields.

Visualization: Synthesis Workflow

Figure 1: Optimized Suzuki-Miyaura cross-coupling pathway for asymmetric bipyridine synthesis, mitigating protodeboronation risks.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,3'-Bipyridine (Standardized)

Context: This protocol is adapted from optimized Suzuki coupling conditions for heteroaryl systems [1].

Reagents:

-

2-Bromopyridine (1.0 eq)

-

3-Pyridylboronic acid (1.1 eq)[2]

-

Pd(PPh3)4 (3-5 mol%)

-

Potassium Carbonate (2.0 M aqueous solution)

-

Dimethoxyethane (DME) or THF

Methodology:

-

Degassing: In a Schlenk flask, combine DME (solvent) and 2.0 M K2CO3. Degas via three freeze-pump-thaw cycles. Why: Palladium(0) catalysts are oxygen-sensitive; O2 promotes homocoupling side reactions.

-

Addition: Under Argon flow, add 2-bromopyridine, 3-pyridylboronic acid, and Pd(PPh3)4.

-

Reflux: Heat the mixture to 85°C (reflux) for 12–18 hours. Monitor via TLC (Silica, 50:50 EtOAc/Hexane).[1]

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over MgSO4. Concentrate in vacuo.

-

Isolation: Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). 2,3'-bipyridine typically elutes after the homocoupled byproducts.

Protocol B: Growth of [Cu(2,3'-bipy)2(SO4)] Coordination Polymer

Context: Demonstrating the "bridging" mode. This protocol utilizes the solvothermal method to force the formation of crystalline networks [2].

Methodology:

-

Precursor Prep: Dissolve CuSO4·5H2O (0.1 mmol) in 5 mL H2O. Dissolve 2,3'-bipyridine (0.1 mmol) in 5 mL Ethanol.

-

Layering (Self-Assembly): In a narrow test tube, place the copper solution at the bottom. Carefully layer 2 mL of pure 1:1 Ethanol/Water buffer on top. Gently add the ligand solution as the top layer.

-

Crystallization: Seal the tube with Parafilm (poke one small hole for slow evaporation). Leave undisturbed in a dark, vibration-free zone for 7–14 days.

-

Observation: Blue block crystals will form at the interface.

-

Validation: Single Crystal X-Ray Diffraction (SCXRD) is required to distinguish between the discrete molecular square (kinetic product) and the polymeric chain (thermodynamic product).

Part 4: Coordination Modes & Topology

The utility of 2,3'-bipyridine lies in its rotational isomerism. The bond connecting the rings allows rotation, but the nitrogen positions restrict the "bite."

Topological Logic[3]

-

Transoid Conformation: The lowest energy state. N(2) and N(3') point in opposite directions. This leads to infinite chains or helical structures when bridging metal centers.

-

Cisoid Conformation: Higher energy due to repulsion. Rarely observed unless stabilized by hydrogen bonding or specific packing forces.

Comparison Table: Bipyridine Isomers

| Isomer | Primary Mode | Bite Angle | Topology Outcome |

| 2,2'-Bipy | Chelation | ~79° | Discrete Complexes / Capping |

| 4,4'-Bipy | Linear Bridge | 180° | Cubic/Grid MOFs (e.g., MOF-508) |

| 2,3'-Bipy | Angular Bridge | ~60° / 120° | Helices, Zig-Zag Chains, Low-Sym MOFs |

Visualization: Coordination Logic

Figure 2: Stepwise coordination logic. N(3') is kinetically favored for initial binding due to lower steric hindrance compared to the ortho-substituted N(2).

Part 5: Applications in Materials Science

The primary application of 2,3'-bipyridine derivatives is in Crystal Engineering and MOF construction .

-

Gas Adsorption & Separation: MOFs constructed with 2,3'-bipyridine often exhibit "breathing" behaviors or flexible pores due to the rotational freedom of the asymmetric linker. This is critical for selective gas sorption (e.g., CO2 vs. N2) where the pore shape adapts to the guest molecule [3].

-

Catalysis (Heterogeneous): By using the N(3') site to build the MOF backbone, the N(2) site can sometimes be left uncoordinated (if stoichiometrically controlled), acting as a "Lewis base pendant" to catalyze organic reactions or anchor smaller catalytic nanoparticles.

-

Luminescent Sensors: d10 Metal complexes (Zn, Cd) of 2,3'-bipyridine exhibit strong fluorescence.[1] The asymmetry often results in different emission profiles compared to 2,2' analogs, useful for sensing solvent polarity or nitro-aromatics (explosives detection).[1]

References

-

Suzuki-Miyaura Coupling of Pyridylboronates: Billingsley, K., & Buchwald, S. L. (2008).[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

-

Coordination Polymer Synthesis (General Solvothermal): Zhang, L., et al. (2013).[1] A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid.[1] Crystal Growth & Design. (Note: While this ref focuses on the dicarboxylic derivative, the solvothermal logic applies to the parent 2,3'-bipy system).

-

MOF Structural Diversity & 2,3'-Bipyridine Role: Ningbo Inno Pharmchem.[1][3] The Role of 2,3'-Bipyridine in Advanced Materials Science and Coordination Chemistry.

-

Bipyridine Synthesis Review: Kozuch, S., et al. (2024).[1][4] Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules/Preprints.

Sources

Methodological & Application

Application Notes & Protocols: 2'-Chloro-2,3'-bipyridine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Catalytic Landscapes

The field of catalysis is in a perpetual state of evolution, driven by the quest for more efficient, selective, and sustainable chemical transformations. At the heart of this pursuit lies the design and application of novel ligands that can precisely modulate the properties of metal catalysts. While the 2,2'-bipyridine scaffold has been a cornerstone of coordination chemistry and catalysis for decades, its isomeric and substituted derivatives remain a frontier with immense untapped potential.

This guide focuses on 2'-Chloro-2,3'-bipyridine , a ligand that, despite its intriguing structural features, remains sparsely documented in the catalytic literature. A comprehensive search reveals a significant scarcity of its direct application in catalysis, presenting both a challenge and an opportunity.[1] This document, therefore, is structured not as a retrospective account of established applications, but as a prospective guide for the pioneering researcher.

Herein, we will first lay a solid foundation by discussing the well-established catalytic chemistry of the broader bipyridine family. We will then extrapolate these principles to hypothesize the unique electronic and steric attributes of 2'-Chloro-2,3'-bipyridine and propose its potential applications in key catalytic transformations. The protocols provided are robust templates, designed to be the starting point for the systematic exploration of this promising, yet underutilized, ligand.

The Bipyridine Ligand Family: A Legacy of Catalytic Excellence

Bipyridines are N-heterocyclic compounds that have become indispensable ligands in transition metal catalysis. Their utility stems from their ability to form stable chelate complexes with a wide array of metals, including palladium, nickel, copper, ruthenium, and iridium.[2] The electronic properties of the bipyridine ligand can be readily tuned by the introduction of substituents, thereby influencing the stability, reactivity, and selectivity of the resulting catalyst.[3]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4] Bipyridine ligands stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

-

Suzuki-Miyaura Coupling: The formation of biaryl compounds through the coupling of aryl halides and boronic acids is a workhorse reaction in medicinal chemistry. Bipyridine-ligated palladium complexes have demonstrated high efficacy in this transformation.[6]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives. The choice of ligand is critical to prevent side reactions and achieve high yields.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful alternative to palladium, often enabling unique reactivity, particularly with more challenging substrates like aryl chlorides.[7] Bipyridine ligands are frequently employed to modulate the redox chemistry of nickel, which can access Ni(I) and Ni(III) oxidation states, opening up pathways involving single-electron transfer.[7]

Copper-Catalyzed Reactions

Copper catalysts, often in conjunction with bipyridine ligands, are effective for a variety of transformations, including Ullmann couplings, allylic oxidations, and cyclopropanation reactions.[8][9] The geometry and electronic environment imposed by the ligand are key to achieving high stereoselectivity in asymmetric catalysis.[8]

2'-Chloro-2,3'-bipyridine: A Ligand of Untapped Potential

The unique architecture of 2'-Chloro-2,3'-bipyridine is predicted to impart distinct properties compared to the more common 2,2'-bipyridine.

Structural and Electronic Considerations

-

Asymmetry: The 2,3'-linkage breaks the C2 symmetry found in 2,2'-bipyridine. This asymmetry can create a more complex and potentially more selective coordination environment around the metal center.

-

Bite Angle: The geometry of the 2,3'-bipyridine scaffold will result in a different "bite angle" upon chelation compared to 2,2'-bipyridine. This can influence the stability and reactivity of the catalytic intermediates.

-

Electronic Effects of the Chloro Group: The chlorine atom at the 2'-position is electron-withdrawing, which will decrease the electron density on the adjacent pyridine ring and its nitrogen donor atom. This can affect the back-bonding with the metal center and modulate the catalyst's reactivity. For instance, a more electron-deficient metal center could be more reactive in oxidative addition.[3]

-

Steric Hindrance: The chloro group at the 2'-position introduces steric bulk near the metal center, which can influence substrate approach and favor certain reaction pathways, potentially leading to enhanced regioselectivity or stereoselectivity.

Prospective Catalytic Applications and Template Protocols

The following sections outline potential applications for 2'-Chloro-2,3'-bipyridine and provide detailed, adaptable protocols for researchers to begin their investigations.

Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an excellent starting point for evaluating a new ligand due to its robustness and broad substrate scope.[10] The electronic and steric properties of 2'-Chloro-2,3'-bipyridine could offer advantages in challenging couplings, such as those involving heteroaryl chlorides.[6]

This protocol provides a general method for the coupling of an arylboronic acid with a heteroaryl chloride.

Materials:

-

2'-Chloro-2,3'-bipyridine ligand

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Heteroaryl chloride (e.g., 2-chloropyridine) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol %) and 2'-Chloro-2,3'-bipyridine (4 mol %) in a small amount of the reaction solvent. Stir for 10-15 minutes.

-

Reaction Setup: To a dry Schlenk flask, add the heteroaryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent and Catalyst Addition: Add the anhydrous solvent (5 mL) to the Schlenk flask, followed by the pre-formed catalyst solution via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Considerations for 2'-Chloro-2,3'-bipyridine:

-

Ligand:Metal Ratio: Start with a 2:1 ligand to palladium ratio. The asymmetry and potential for hemilability might require optimization of this ratio.

-

Base Selection: The activity of the catalyst may be sensitive to the base. Screen inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and potentially organic bases.

-

Temperature: The electron-withdrawing nature of the chloro group might necessitate higher temperatures to promote reductive elimination.

| Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85-98 |

| PdCl₂(dppf) | (internal) | Na₂CO₃ | DMF | 90 | 80-95 |

| Table 1: Reference Conditions for Suzuki-Miyaura Coupling with Various Bipyridine-like Ligands. Data compiled from representative literature.[6][11] Actual yields will be substrate-dependent. |

Application II: Nickel-Catalyzed Buchwald-Hartwig Amination

The use of nickel catalysis for C-N bond formation is of great interest, especially for coupling with less reactive aryl chlorides. The properties of 2'-Chloro-2,3'-bipyridine could be beneficial in stabilizing the nickel species and promoting the desired reactivity.

This protocol provides a starting point for the amination of an aryl chloride with a secondary amine.

Materials:

-

2'-Chloro-2,3'-bipyridine ligand

-

Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME)) (5 mol %)

-

Aryl chloride (1.0 equiv)

-

Secondary amine (e.g., morpholine) (1.2 equiv)

-

Strong base (e.g., NaOt-Bu, KHMDS) (1.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Reaction Setup (in a glovebox): To a dry vial, add NiCl₂(DME) (0.05 mmol), 2'-Chloro-2,3'-bipyridine (0.055 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).

-

Reagent Addition: Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and the anhydrous solvent (4 mL).

-

Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-130 °C with vigorous stirring. Monitor the reaction by GC-MS.

-

Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Considerations for 2'-Chloro-2,3'-bipyridine:

-

Air-Sensitivity: Nickel catalysts can be highly sensitive to air and moisture. Strict inert atmosphere techniques are crucial for reproducibility.

-

Base Strength: Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact catalyst turnover.

-

Ligand Stability: The stability of the nickel-ligand complex under strongly basic and high-temperature conditions should be considered.

Conclusion and Future Outlook

2'-Chloro-2,3'-bipyridine represents a compelling but underexplored ligand for homogeneous catalysis. Its inherent asymmetry, coupled with the electronic and steric influence of the chloro substituent, provides a rich design space for the development of novel catalysts. While the lack of existing applications necessitates a foundational approach to its study, the potential rewards are significant. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to embark on this exploration, potentially unlocking new catalytic systems with enhanced performance and selectivity. The systematic investigation of this ligand and its complexes will undoubtedly contribute valuable knowledge to the broader field of catalyst design and organometallic chemistry.

References

-

Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. PMC. Available at: [Link]

-

Studies on Catalytically Active Ruthenium Carbonyl Bipyridine Systems. Synthesis and Structural Characterization of [Ru(bpy)(CO)2Cl2], [Ru(bpy)(CO)2Cl(C(O)OCH3)], [Ru(bpy)(CO)2Cl]2, and [Ru(bpy)(CO)2ClH] (bpy = 2,2'-Bipyridine). ACS Publications. Available at: [Link]

-

(PDF) Nickel Bipyridine (Ni(bpy)3Cl2) Complex Used as Molecular Catalyst for Photocatalytic CO2 Reduction. ResearchGate. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

-

Synthetic approaches towards the formation of 2,3′‐bipyridine analogues. ResearchGate. Available at: [Link]

-

Photocatalytic and Antibacterial Activities of a Nickel(II)-Bipyridine Complex-Modified Graphene Oxide Nanocomposite: Synthesis and Characterization. MDPI. Available at: [Link]

-

Tris-chelated complexes of nickel(II) with bipyridine derivatives: DNA binding and cleavage, BSA binding, molecular docking, and cytotoxicity. PubMed. Available at: [Link]

-

Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. ACS Publications. Available at: [Link]

-

Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. ResearchGate. Available at: [Link]

-

The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society. Available at: [Link]

-

A Novel Axially Chiral 2,2'-bipyridine N,N'-dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes With Allyl(trichloro)silane as a Highly Efficient Catalyst. PubMed. Available at: [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. Available at: [Link]

-

Catalytic C-H Activation. Chemistry Letters. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. PubMed. Available at: [Link]

-

Other CH activation reactions catalyzed by 2 b. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Inhibition of Palladium(II) Catalysts Upon Formation of Di-μ-Chloro Complex. ResearchGate. Available at: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

-

Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

-

Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. ResearchGate. Available at: [Link]

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming the "2-Pyridyl Problem" in Bipyridine Synthesis

Topic: Advanced Suzuki-Miyaura Coupling for Bipyridine Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Abstract

The synthesis of bipyridines—specifically unsymmetrical 2,2'-bipyridines—via Suzuki-Miyaura cross-coupling is historically challenging.[1][2][3] Unlike phenyl-phenyl couplings, pyridine-pyridine couplings suffer from two distinct failure modes: catalyst poisoning by the pyridine nitrogen and rapid protodeboronation of 2-pyridylboronic acids.[1] This guide details the mechanistic barriers and provides robust, field-proven protocols utilizing MIDA boronates and Buchwald precatalysts to achieve high-yield synthesis of complex bipyridine scaffolds.[1]

The Mechanistic Challenge

To successfully synthesize bipyridines, one must first understand why standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) fail.[1]

The "2-Pyridyl Problem"

-

Protodeboronation: 2-Pyridylboronic acids are inherently unstable.[1][4] The adjacent nitrogen atom facilitates a mechanism where the C-B bond is cleaved by water or alcohols, replacing the boron with a proton. This reaction often proceeds faster than the desired transmetallation step.

-

Catalyst Poisoning: The pyridyl nitrogen is a strong Lewis base. It can displace phosphine ligands on the Palladium (Pd) center, forming a stable, inactive Pd-pyridine complex.[1] This halts the catalytic cycle.

-

Electronic Deactivation: Pyridines are electron-deficient, making the oxidative addition of halopyridines slower than that of haloarenes.

Mechanism Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive side reactions.

Figure 1: The Catalytic Cycle vs. Failure Modes.[1] Note the red paths indicating where standard conditions fail.

Critical Parameter Optimization

Success depends on selecting reagents that specifically counteract the mechanisms described above.

Ligand Selection

Standard phosphines (PPh3) are insufficient. You must use bulky, electron-rich ligands that:

-

Facilitate oxidative addition into electron-poor pyridines.

-

Create enough steric bulk to prevent the pyridine nitrogen from binding to the Pd center.

| Ligand | Type | Best Use Case | Mechanism of Action |

| SPhos | Buchwald Biaryl | General Purpose | High activity; methoxy groups provide stability.[1] |

| XPhos | Buchwald Biaryl | Sterically Demanding | Isopropyl groups prevent N-coordination in 2,2'-couplings.[1] |

| P(t-Bu)3 | Trialkylphosphine | Specialized | Highly electron-rich; good for chlorides but air-sensitive.[1] |

| dppf | Bidentate | 3,3' or 4,4' only | High bite angle, but fails for 2,2'-couplings due to poisoning.[1] |

Boron Source: The MIDA Solution

For 2-pyridyl couplings, avoid free boronic acids .[1] Use MIDA (N-methyliminodiacetic acid) boronates .[1][5][6][7]

-

Why: The MIDA ligand rehybridizes the boron from sp2 to sp3, shutting down the empty p-orbital. This renders the species immune to protodeboronation.

-

The Trick: Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetallation step. This keeps the concentration of the unstable free acid low ("Slow Release Strategy").[8]

Experimental Protocols

Protocol A: The "Slow Release" Method (Recommended)

Best for: Synthesis of 2,2'-bipyridines and difficult heteroaryl-heteroaryl couplings.[1]

Reagents:

-

Halide: 2-Bromopyridine or 2-Chloropyridine (1.0 equiv)[1]

-

Boron Source: 2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)[1]

-

Note: Pre-formed precatalysts (e.g., XPhos Pd G2) are preferred for reproducibility.[1]

-

-

Base: K3PO4 (3.0 equiv) or K2CO3 (5.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the MIDA boronate , Halopyridine , and Base .

-

Catalyst Addition:

-

Option A (Precatalyst): Add XPhos Pd G2 solid directly to the vial.

-

Option B (In-situ): Add Pd(OAc)2 and Ligand (SPhos/XPhos) solids.[9]

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). This is critical to prevent homocoupling.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 60°C - 80°C .

-

Why mild heat? High heat (>100°C) accelerates protodeboronation of the released acid. 60°C is often the "sweet spot" for MIDA hydrolysis.

-

-

Monitoring: Monitor via LC-MS. You will see the MIDA boronate disappear slowly as the product forms.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1][10] Dry organic layer over Na2SO4.[10]

Protocol B: Anhydrous Coupling (For 3,3' and 4,4' Isomers)

Best for: Stable pyridyl boronic acids (3- or 4-substituted).[1]

Reagents:

-

Halide: Bromopyridine (1.0 equiv)[1]

-

Boron Source: Pyridylboronic acid pinacol ester (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)[1]

-

Base: Cs2CO3 (2.0 equiv)[1]

-

Solvent: DMF or Toluene/Ethanol (4:1)[1]

Procedure:

-

Combine all solids in a Schlenk tube.

-

Evacuate/backfill with inert gas.[10]

-

Add anhydrous solvent.[10]

-

Heat to 100°C for 12-16 hours.

-

Note: High temperature is acceptable here because 3- and 4-pyridyl boronates are significantly more stable than their 2-pyridyl counterparts.[1]

MIDA Workflow Diagram

This diagram visualizes the "Slow Release" logic essential for Protocol A.

Figure 2: The MIDA "Slow Release" Strategy. The rate of hydrolysis must be ≤ the rate of coupling to prevent accumulation of the unstable acid.

Troubleshooting & QC

| Symptom | Probable Cause | Corrective Action |

| No Conversion (Starting Material remains) | Catalyst Poisoning | Switch to XPhos or SPhos . Ensure solvent is degassed (O2 kills active Pd). |

| Protodeboronation (Pyridine observed) | Boronate Instability | Switch to MIDA boronate. Lower reaction temperature to 60°C. |

| Homocoupling (R-R) | Oxidation | Rigorous degassing required. Reduce catalyst loading. |

| Low Yield with 2-Cl-Pyridine | Poor Oxidative Addition | Switch to 2-Br-Pyridine or use Pd-G3/G4 precatalysts (faster activation).[1] |

References

-

Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link[1]

-

Billingsley, K. L., et al. (2006).[1][11] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link[1]

-

Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link[1]

-

BenchChem. (2025).[4][10] Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids. Link

-

Sigma-Aldrich. Buchwald Ligands: User Guide and Applications. Link

Sources

- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MIDA Boronates [sigmaaldrich.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

The Strategic Utility of 2'-Chloro-2,3'-bipyridine in Modern Organometallic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry and catalysis, the bipyridine scaffold stands as a cornerstone ligand, prized for its robust coordination to a vast array of transition metals. The strategic placement of substituents on the bipyridine rings offers a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and catalytic efficacy. This guide focuses on the nuanced yet significant role of 2'-Chloro-2,3'-bipyridine, a less-explored isomer that presents unique opportunities for catalyst design and synthesis of novel organometallic architectures.

The introduction of a chlorine atom at the 2'-position of the 2,3'-bipyridine framework imparts a distinct electronic signature and potential for secondary reactivity. The electron-withdrawing nature of the chlorine atom can influence the electron density at the coordinating nitrogen atoms, impacting the stability and redox properties of the metal center. Furthermore, the carbon-chlorine bond itself can serve as a reactive handle for post-coordination modifications or to influence intermolecular interactions within the crystal lattice of the complex.

This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols for the effective utilization of 2'-Chloro-2,3'-bipyridine in the synthesis of organometallic complexes and their subsequent application in catalysis.

Part 1: Synthesis of 2'-Chloro-2,3'-bipyridine Ligand

The synthesis of unsymmetrical bipyridines such as 2'-Chloro-2,3'-bipyridine is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Stille coupling reactions are particularly well-suited for this purpose, offering high yields and functional group tolerance.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 2-chloropyridine with 3-pyridylboronic acid.

Materials:

-

2,2'-Dichloropyridine

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard Schlenk line and inert atmosphere glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,2'-dichloropyridine (1.0 mmol, 1.0 eq.), 3-pyridylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous 1,4-dioxane.

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2'-Chloro-2,3'-bipyridine.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactant 1 | 2,2'-Dichloropyridine |

| Reactant 2 | 3-Pyridylboronic acid |

| Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane / H₂O |

| Temperature | 80-100 °C |

| Typical Yield | 60-80% (structure dependent) |

Part 2: Synthesis of a Ruthenium(II) Complex with 2'-Chloro-2,3'-bipyridine

Ruthenium-bipyridine complexes are of immense interest due to their rich photophysical properties and applications in photocatalysis and solar energy conversion. The following protocol details the synthesis of a dichlorido(2'-chloro-2,3'-bipyridine)ruthenium(II) complex.[1][2]

Protocol 2: Synthesis of [Ru(2'-Cl-2,3'-bpy)Cl₂]n

This protocol is adapted from established methods for the synthesis of related Ru(II)-bipyridine complexes.[1]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2'-Chloro-2,3'-bipyridine

-

Dimethylformamide (DMF)

-

Acetone

-

Lithium chloride (LiCl)

-

Standard reflux and inert atmosphere apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-Chloro-2,3'-bipyridine (2.0 eq.) and lithium chloride (5.0 eq.) in dimethylformamide.

-

Add RuCl₃·xH₂O (1.0 eq.) to the solution.

-

Reaction: Reflux the reaction mixture for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution is expected to change, indicating complex formation.

-

Isolation: After cooling to room temperature, add acetone to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold acetone and diethyl ether.

-

Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Diagram 1: General Workflow for Ruthenium Complex Synthesis

Caption: Workflow for the synthesis and purification of a Ru(II)-2'-Chloro-2,3'-bipyridine complex.

Table 2: Expected Characterization Data for [Ru(2'-Cl-2,3'-bpy)Cl₂]n

| Technique | Expected Observation |

| ¹H NMR | Complex multiplet patterns in the aromatic region, shifted downfield upon coordination to Ruthenium. |

| Mass Spec (ESI-MS) | Peaks corresponding to the molecular ion and fragmentation patterns consistent with the loss of chloride ligands.[1] |

| UV-Vis Spectroscopy | Absorption bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions.[3] |

| Infrared (IR) Spectroscopy | Characteristic vibrational modes for the coordinated bipyridine ligand, potentially showing shifts compared to the free ligand.[1] |

Part 3: Application in Homogeneous Catalysis

While specific catalytic applications of 2'-Chloro-2,3'-bipyridine complexes are not yet widely reported, the known reactivity of related chloro-bipyridine complexes provides a strong basis for their potential use in various catalytic transformations. The electron-withdrawing chlorine atom can enhance the Lewis acidity of the metal center, potentially improving its catalytic activity.

Conceptual Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing bipyridine ligands are workhorses in cross-coupling chemistry. A [Pd(2'-Cl-2,3'-bpy)Cl₂] complex could serve as a precatalyst for reactions such as Suzuki, Heck, or Sonogashira couplings. The 2'-chloro substituent could influence catalyst stability and selectivity.

Diagram 2: Proposed Catalytic Cycle for a Suzuki Coupling

Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. L represents the 2'-Chloro-2,3'-bipyridine ligand.

Protocol 3: General Procedure for a Trial Suzuki Coupling Reaction

This protocol provides a starting point for evaluating the catalytic activity of a newly synthesized [Pd(2'-Cl-2,3'-bpy)Cl₂] complex.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

[Pd(2'-Cl-2,3'-bpy)Cl₂] precatalyst

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.01-1 mol%).

-

Solvent Addition: Add anhydrous toluene (2 mL) and degassed water (0.2 mL).

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

-

Analysis: After cooling, the reaction mixture can be analyzed by GC-MS to determine the conversion and yield of the biphenyl product.

Table 3: Variables for Optimization in Catalysis

| Variable | Range to Explore | Rationale |

| Catalyst Loading | 0.01 - 2 mol% | To find the optimal balance between reaction rate and cost. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene, Dioxane, DMF | Solvent polarity and coordinating ability can influence catalyst activity. |

| Temperature | 80 - 120 °C | To optimize reaction kinetics while minimizing side reactions. |

Conclusion

2'-Chloro-2,3'-bipyridine represents a valuable, albeit underutilized, ligand in the vast field of organometallic chemistry. Its unique electronic and steric profile, conferred by the chloro-substituent on an asymmetric bipyridine backbone, offers intriguing possibilities for the design of novel metal complexes with tailored properties. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the synthesis and catalytic potential of 2'-Chloro-2,3'-bipyridine-metal complexes, paving the way for new discoveries in catalysis and materials science.

References

-

ResearchGate. (n.d.). Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. Retrieved from [Link]

- Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 20(13), 2793-2806.

- Haukka, M., et al. (1995). Studies on Catalytically Active Ruthenium Carbonyl Bipyridine Systems. Synthesis and Structural Characterization of [Ru(bpy)(CO)2Cl2], [Ru(bpy)(CO)2Cl(C(O)OCH3)], [Ru(bpy)(CO)2Cl]2, and [Ru(bpy)(CO)2ClH] (bpy = 2,2'-Bipyridine). Organometallics, 14(2), 825–833.

- Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1656.

-

ChemACX. (2026). Understanding Bipyridine Derivatives: The Role of 4-Chloro-2,2'-bipyridine. Retrieved from [Link]

-

I.R.I.S. (2025). Molecular and crystal structures obtained preparing Cu-bipyridine complexes in presence of chlorinated solvents in oxidizing env. Retrieved from [Link]

-

ACS Publications. (n.d.). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

Sources

Application Note and Protocol: Synthesis and Characterization of a Novel Ruthenium(II) Complex with 2'-Chloro-2,3'-bipyridine

Introduction: The Expanding Frontier of Ruthenium Polypyridyl Complexes in Research and Drug Development

Ruthenium(II) polypyridyl complexes have garnered significant attention within the scientific community, particularly in the realms of photochemistry, catalysis, and medicinal chemistry.[1] Their unique photophysical and electrochemical properties, largely attributable to metal-to-ligand charge transfer (MLCT) transitions, make them ideal candidates for a wide range of applications, including photosensitizers in photodynamic therapy and as components of advanced drug delivery systems.[2] The modular nature of these complexes, allowing for the fine-tuning of their steric and electronic properties through ligand modification, offers a powerful tool for designing compounds with specific biological activities.[3]

This application note provides a detailed protocol for the synthesis, purification, and characterization of a novel ruthenium(II) complex featuring the asymmetrically substituted ligand, 2'-Chloro-2,3'-bipyridine. The introduction of a chloro-substituent on the bipyridine framework is anticipated to modulate the electronic properties and steric profile of the resulting complex, potentially influencing its reactivity and biological interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis of new ruthenium-based compounds.

Scientific Rationale and Strategy

The synthesis of the target complex, tentatively denoted as [Ru(bpy)2(2'-Cl-2,3'-bpy)]Cl2, will be approached via a well-established two-step procedure common for the preparation of heteroleptic ruthenium(II) complexes.[4] This strategy involves the initial synthesis of a precursor complex, cis-[Ru(bpy)₂Cl₂], followed by the substitution of the chloride ligands with the desired 2'-Chloro-2,3'-bipyridine ligand.

Causality behind Experimental Choices:

-

Precursor Synthesis: The synthesis of cis-[Ru(bpy)₂Cl₂] is a critical first step. Using a well-characterized precursor ensures a cleaner subsequent reaction and simplifies purification. The choice of N,N-dimethylformamide (DMF) as the solvent is based on its high boiling point, which facilitates the reaction, and its ability to dissolve the reactants. Lithium chloride is added in excess to ensure the formation of the dichloro species.[5]

-

Ligand Substitution: The second step involves the reaction of the precursor with 2'-Chloro-2,3'-bipyridine. The choice of an ethanol/water solvent system is based on its ability to dissolve both the polar precursor and the likely less polar substituted bipyridine ligand. Refluxing the mixture provides the necessary thermal energy to drive the ligand exchange reaction.[6]

-

Purification: Ruthenium polypyridyl complexes are often purified by column chromatography. Given the cationic nature of the target complex, alumina or silica gel are suitable stationary phases, with acetonitrile or a mixture of polar organic solvents typically used as the eluent.[6][7]

-

Characterization: A suite of analytical techniques is essential to confirm the identity and purity of the final complex. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the structure of the complex, particularly the arrangement of the ligands around the ruthenium center. Mass spectrometry will confirm the molecular weight, and UV-Vis spectroscopy will provide information about the electronic transitions within the complex.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis, purification, and characterization of the ruthenium complex.

Detailed Experimental Protocols

Part 1: Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor

This protocol is adapted from established literature procedures.[5]

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| Ruthenium(III) chloride trihydrate | RuCl₃·3H₂O | 261.47 | 1.0 | 0.261 |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 2.0 | 0.312 |

| Lithium chloride | LiCl | 42.39 | 10.0 | 0.424 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |

| Acetone | C₃H₆O | 58.08 | - | 50 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

| Deionized water | H₂O | 18.02 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ruthenium(III) chloride trihydrate (0.261 g, 1.0 mmol), 2,2'-bipyridine (0.312 g, 2.0 mmol), and lithium chloride (0.424 g, 10.0 mmol).

-

Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintain reflux for 4 hours with vigorous stirring. The color of the solution will change from dark brown to a deep violet.

-

After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Slowly add 50 mL of acetone to the cooled solution while stirring. A dark precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the dark violet crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with three 15 mL portions of cold deionized water and then with three 15 mL portions of diethyl ether.

-

Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]. The typical yield is 60-70%.

Part 2: Synthesis of [Ru(bpy)₂(2'-Chloro-2,3'-bipyridine)]Cl₂

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| cis-[Ru(bpy)₂Cl₂] | C₂₀H₁₆Cl₂N₄Ru | 484.34 | 0.5 | 0.242 |

| 2'-Chloro-2,3'-bipyridine | C₁₀H₇ClN₂ | 190.63 | 0.6 | 0.114 |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 30 mL |

| Deionized water | H₂O | 18.02 | - | 10 mL |

| Ammonium hexafluorophosphate (optional) | NH₄PF₆ | 163.00 | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-[Ru(bpy)₂Cl₂] (0.242 g, 0.5 mmol) and 2'-Chloro-2,3'-bipyridine (0.114 g, 0.6 mmol) in a mixture of 30 mL of ethanol and 10 mL of deionized water.

-

Heat the reaction mixture to reflux under an inert atmosphere for 6-8 hours with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system can be developed. The color of the solution is expected to change from deep violet to a reddish-orange or brown.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a solid residue.

Self-Validating System Note: The progress of the reaction can be monitored by observing the color change. The disappearance of the deep violet color of the starting material is a good indicator of reaction progression.

Purification Protocol

The crude product will likely be a mixture of the desired product, unreacted starting materials, and potential side products. Column chromatography is the recommended method for purification.

Materials and Reagents:

-

Alumina (neutral, activity I) or Silica gel (60 Å, 230-400 mesh)

-

Acetonitrile (HPLC grade)

-

Toluene (HPLC grade)

-

Saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or sodium chloride (NaCl)

Procedure:

-

Prepare a chromatography column with either neutral alumina or silica gel as the stationary phase. A typical column size would be 2-3 cm in diameter and 20-30 cm in length.

-

Equilibrate the column with a non-polar solvent (e.g., toluene).

-

Dissolve the crude product in a minimal amount of a suitable solvent mixture, for example, a 1:1 mixture of acetonitrile and toluene.

-

Load the dissolved sample onto the top of the column.

-

Elute the column with a gradient of acetonitrile in toluene, starting with a low concentration of acetonitrile and gradually increasing it. The different components will separate based on their polarity.

-

Collect the fractions and monitor them by TLC or UV-Vis spectroscopy to identify the fraction containing the desired product. The target complex is expected to be a colored band.

-

Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

-

To obtain the chloride salt, dissolve the purified complex in a minimal amount of acetone and add a saturated solution of NaCl in acetone. A precipitate should form.

-

Alternatively, to obtain the hexafluorophosphate salt for better crystallinity and stability, dissolve the complex in a minimal amount of water and add a saturated aqueous solution of NH₄PF₆.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water and then diethyl ether, and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Due to the asymmetry of the 2'-Chloro-2,3'-bipyridine ligand, the ¹H NMR spectrum of the complex is expected to be complex, with distinct signals for each proton.[8][9]

-

Expected ¹H NMR Features: The aromatic region (typically 7.0-9.5 ppm) will show a complex pattern of doublets and triplets corresponding to the protons of the three bipyridine ligands. The protons on the 2,2'-bipyridine ligands will likely show a different set of signals compared to the 2'-Chloro-2,3'-bipyridine ligand. Protons in close proximity to the ruthenium center will be shifted downfield.

-

Expected ¹³C NMR Features: The spectrum will show a number of signals in the aromatic region (typically 120-160 ppm) corresponding to the carbon atoms of the bipyridine ligands.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for characterizing charged complexes.

-

Expected ESI-MS Data: The mass spectrum should show a prominent peak corresponding to the molecular ion [Ru(bpy)₂(2'-Cl-2,3'-bpy)]²⁺ or {[Ru(bpy)₂(2'-Cl-2,3'-bpy)]Cl}⁺. The isotopic distribution pattern for ruthenium will be a key diagnostic feature.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic structure of the complex.

-

Expected UV-Vis Features: The spectrum is expected to show intense absorption bands in the UV region (around 280-300 nm) corresponding to π-π* transitions within the bipyridine ligands. A broad, less intense band in the visible region (around 450-500 nm) is characteristic of the metal-to-ligand charge transfer (MLCT) transition, which is responsible for the color of the complex.

Reaction Mechanism

The complexation reaction proceeds through a ligand substitution mechanism.

Caption: Proposed ligand substitution mechanism.

The reaction is initiated by the dissociation of one of the chloride ligands from the cis-[Ru(bpy)₂Cl₂] precursor, which is the rate-determining step. The vacant coordination site is then occupied by one of the nitrogen atoms of the incoming 2'-Chloro-2,3'-bipyridine ligand. This is followed by the rapid dissociation of the second chloride ligand and the chelation of the bipyridine ligand to form the stable octahedral complex.

Trustworthiness and Self-Validation